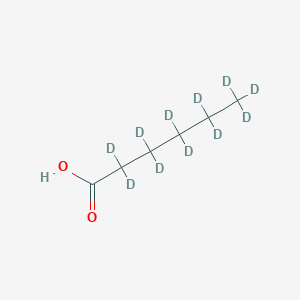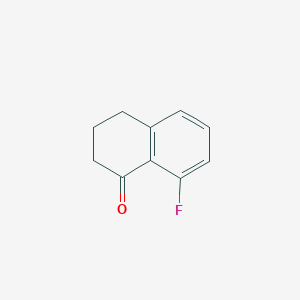
8-Fluoro-1-tetralone
Descripción general
Descripción
8-Fluoro-1-tetralone is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 . The compound is a white to pale-yellow solid or liquid .
Synthesis Analysis
The synthesis of 8-Fluoro-1-tetralone involves formylation, aromatization, and alkylation to give 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde . This compound is then condensed with a phosphonosuccinate, deprotected, cyclized, and methylated to give the ethyl 9-fluoro-10-isopropoxy-4, 6-dimethoxy-2-carboxylate .
Molecular Structure Analysis
The InChI code for 8-Fluoro-1-tetralone is 1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 . The compound has a density of 1.198g/cm3 .
Chemical Reactions Analysis
The chemical reactions of 8-Fluoro-1-tetralone involve formylation, aromatization, and alkylation to produce 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde . This compound is then condensed with a phosphonosuccinate, deprotected, cyclized, and methylated .
Physical And Chemical Properties Analysis
8-Fluoro-1-tetralone has a molecular weight of 164.18 and a molecular formula of C10H9FO . It has a density of 1.198g/cm3 . The boiling point is 267.8ºC at 760 mmHg . The compound is a white to pale-yellow solid or liquid .
Aplicaciones Científicas De Investigación
Specific Scientific Field
The research is conducted in the field of Organic Chemistry , focusing on the synthesis of fluorinated compounds .
Summary of the Application
8-Fluoro-1-tetralone is used in the synthesis of several fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives . These compounds have various applications in medicinal, industrial, and agrochemical fields .
3. Methods of Application or Experimental Procedures The synthesis involves Claisen condensations and selective fluorinations . Unfortunately, the specific technical details or parameters of these procedures are not provided in the source.
Results or Outcomes
The synthesis resulted in a range of fluorinated and trifluoromethylated derivatives with yields ranging from 22–60% . In addition, new selectively fluorinated bindones were synthesized with yields ranging from 72–92% .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWBQHSBRCBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460090 | |
| Record name | 8-fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-1-tetralone | |
CAS RN |
628731-58-8 | |
| Record name | 8-fluoro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)
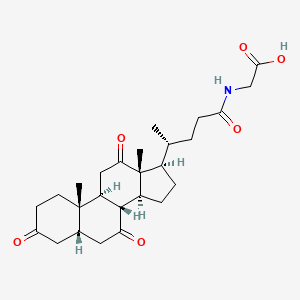
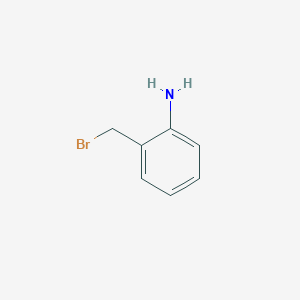
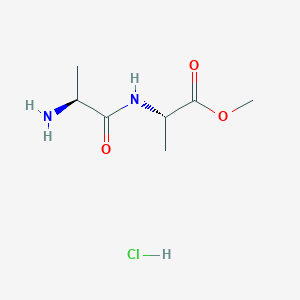
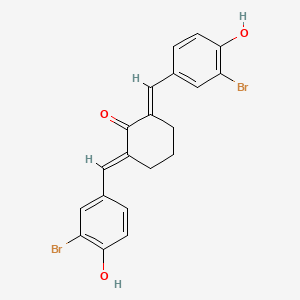
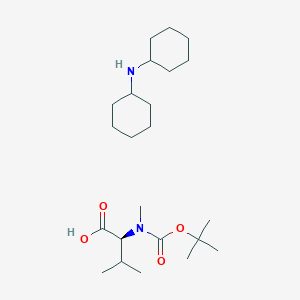
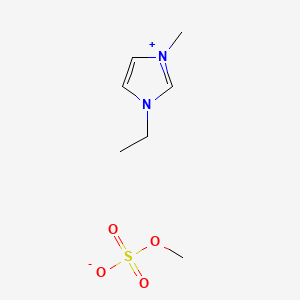
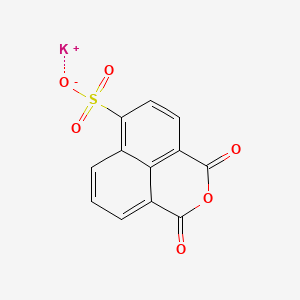
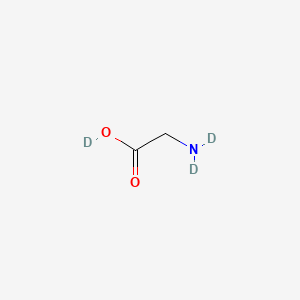
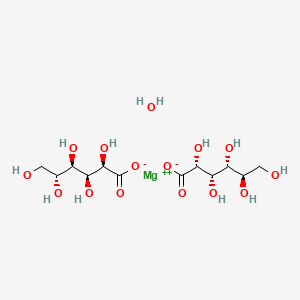
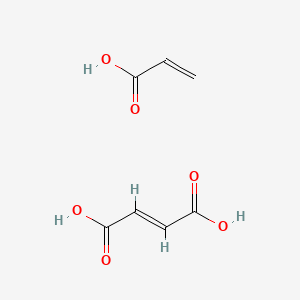
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
